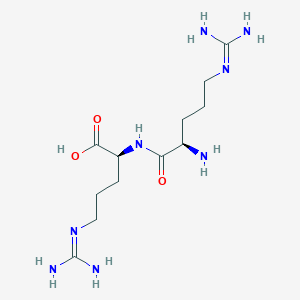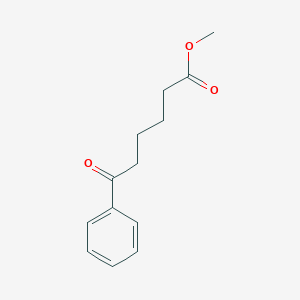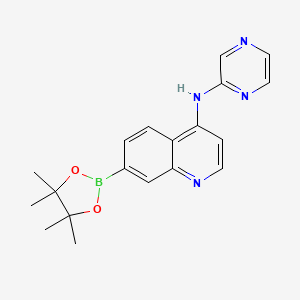
Sodium 2,5-dichloropyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-dichloropyridine-3-sulfinate: is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatility in synthetic organic chemistry, particularly in the formation of sulfur-containing compounds. This compound is characterized by the presence of two chlorine atoms and a sulfinate group attached to a pyridine ring, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,5-dichloropyridine-3-sulfinate typically involves the reaction of 2,5-dichloropyridine with sodium sulfite under specific conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully controlled to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2,5-dichloropyridine} + \text{sodium sulfite} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The scalability of the synthesis is crucial for its application in large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,5-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sodium 2,5-dichloropyridine-3-sulfonate.
Reduction: 2,5-dichloropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2,5-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds. It is also employed in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological sulfinate interactions.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2,5-dichloropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophilic centers. The chlorine atoms on the pyridine ring can also undergo nucleophilic substitution, leading to the formation of new compounds. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.
Comparación Con Compuestos Similares
- Sodium pyridine-3-sulfinate
- Sodium 2-chloropyridine-3-sulfinate
- Sodium 3,5-dichloropyridine-2-sulfinate
Comparison: Sodium 2,5-dichloropyridine-3-sulfinate is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other sodium sulfinates. The position of the chlorine atoms can influence the electronic properties of the compound, making it suitable for specific applications in synthetic chemistry and industrial processes.
Propiedades
Fórmula molecular |
C5H2Cl2NNaO2S |
|---|---|
Peso molecular |
234.03 g/mol |
Nombre IUPAC |
sodium;2,5-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-4(11(9)10)5(7)8-2-3;/h1-2H,(H,9,10);/q;+1/p-1 |
Clave InChI |
HIADYDDOJWCMON-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=NC(=C1S(=O)[O-])Cl)Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)



![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)




